[2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine hydrochloride
Description
2-(4-Chlorophenoxy)ethylamine hydrochloride is a tertiary amine hydrochloride salt featuring a 4-chlorophenoxyethyl group and a 2-furylmethyl substituent. The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2.ClH/c14-11-3-5-12(6-4-11)17-9-7-15-10-13-2-1-8-16-13;/h1-6,8,15H,7,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFBGKDZNEQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCOC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)ethylamine hydrochloride typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the preparation of 4-chlorophenol, which is then reacted with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.
Amination Reaction: The 2-(4-chlorophenoxy)ethanol is then subjected to an amination reaction with 2-furylmethylamine under suitable conditions, such as the presence of a base like sodium hydroxide, to yield 2-(4-Chlorophenoxy)ethylamine.
Formation of Hydrochloride Salt: Finally, the free base 2-(4-Chlorophenoxy)ethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenoxy)ethylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group or the furylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-(4-Chlorophenoxy)ethylamine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Key structural analogs differ in substituents on the amine or phenoxy groups:
| Compound Name | Substituent Variations | CAS No./Identifier | Molecular Weight | LogP (Calculated) |
|---|---|---|---|---|
| 2-(4-Chlorophenoxy)ethylamine HCl | 4-Cl-phenoxyethyl, 2-furylmethyl | BBC/620 | 281.79 | ~2.5* |
| 2-(4-Ethylphenoxy)ethylamine HCl | 4-Ethyl-phenoxyethyl, 2-furylmethyl | BBC/620 | 281.79 | ~3.0* |
| [2-(4-Chlorophenoxy)ethyl]amine HCl | 4-Cl-phenoxyethyl (no furylmethyl) | N/A | ~200.0* | ~1.8* |
| 2-(4-Chlorophenoxy)ethylamine HCl | 4-Cl-phenoxyethyl, 2-methoxyethyl | 1049743-00-1 | ~265.0* | ~1.5* |
| 1-(2-(4-Chlorophenoxy)-5-fluorophenyl)ethylamine HCl | 4-Cl-phenoxy, 5-F-phenyl, methyl | EN300-381030 | 332.66 | ~3.2* |
*Estimated based on structural analogs (e.g., reports LogP = 2.71 for a related ester ).
- Impact of Substituents: Chlorine vs. Furylmethyl vs. Methoxyethyl (Amine Substituent): The furan ring’s π-system may enhance stacking interactions, while the methoxyethyl group increases hydrophilicity, affecting solubility and membrane permeability .
Physicochemical Properties
- Solubility: The hydrochloride salt form improves water solubility compared to free bases. Polar groups (e.g., methoxyethyl) further enhance solubility, while lipophilic substituents (e.g., ethylphenoxy) reduce it .
- Stability: The 4-chlorophenoxy group increases resistance to oxidative degradation compared to unsubstituted phenoxy analogs .
Analytical Profiling
- HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for separation, as demonstrated for structurally similar esters (). The furan ring’s UV activity (λ ~210 nm) aids detection .
- Chromatographic Behavior : Increased hydrophobicity from chlorine or ethyl groups lengthens retention times, while polar substituents (e.g., methoxy) reduce them .
Biological Activity
2-(4-Chlorophenoxy)ethylamine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a chlorophenoxy group and a furylmethyl group. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14ClNO2·HCl
- CAS Number : 1609406-38-3
- Molecular Weight : 273.17 g/mol
The compound's structure contributes to its biological properties, particularly its interaction with various biological targets.
Synthesis
The synthesis of 2-(4-Chlorophenoxy)ethylamine hydrochloride typically involves several key steps:
-
Formation of Chlorophenoxy Intermediate :
- Reaction of 4-chlorophenol with ethylene oxide to yield 2-(4-chlorophenoxy)ethanol.
-
Amination Reaction :
- The intermediate is reacted with 2-furylmethylamine in the presence of a base (e.g., sodium hydroxide) to form the target compound.
-
Hydrochloride Salt Formation :
- The free base is converted to its hydrochloride salt using hydrochloric acid.
The biological activity of 2-(4-Chlorophenoxy)ethylamine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and angiogenesis.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies have shown that derivatives of chlorophenoxy compounds can inhibit the growth of various bacterial strains, suggesting that 2-(4-Chlorophenoxy)ethylamine hydrochloride may have similar effects .
- Anticancer Activity : The compound has been investigated for its ability to inhibit angiogenesis, a critical process in tumor growth. It may act by inhibiting vascular endothelial growth factor (VEGF), which is often overexpressed in tumors .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Pendergrass et al. (2023) | Demonstrated that chlorophenoxy derivatives can significantly reduce tumor cell viability in vitro. |
| Patent TW200405811A (2003) | Identified amine derivatives effective in treating angiogenesis-mediated diseases, highlighting the relevance of compounds like 2-(4-Chlorophenoxy)ethylamine hydrochloride. |
| Chemical Reviews (2024) | Reviewed the synthesis and biological applications of phenoxyalkylamines, emphasizing their role in drug development. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Chlorophenoxy)ethylamine hydrochloride?
- Methodology : The synthesis typically involves nucleophilic substitution between 2-(4-chlorophenoxy)ethyl chloride and 2-furylmethylamine.
-
Reaction Conditions : Conducted in polar aprotic solvents (e.g., dichloromethane or acetonitrile) with a base (e.g., KCO or NaOH) to deprotonate the amine and drive the reaction .
-
Workup : The crude product is precipitated or extracted using acid-base partitioning, followed by recrystallization in ethanol/water mixtures for purity .
- Key Reaction :
- Key Reaction :
Q. How is the compound characterized structurally and chemically?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-chlorophenoxy group (δ 6.8–7.3 ppm for aromatic protons) and furan ring (δ 6.2–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 296.08 for CHClNO) .
- Elemental Analysis : Matches calculated percentages for C, H, N, and Cl (±0.3%) .
Q. What preliminary biological assays are recommended for this compound?
- Receptor Binding Studies : Screen for activity at serotonin (5-HT) or dopamine receptors using radioligand displacement assays (e.g., H-LSD for 5-HT) .
- Dose-Response Curves : IC values are determined via competitive binding experiments in transfected HEK293 cells .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
- Variables to Optimize :
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted alkylating agents .
Q. What advanced techniques resolve crystallographic data discrepancies?
- Single-Crystal XRD : Refinement via SHELXL (v.2018/3) resolves bond-length/bond-angle anomalies. Example refinement statistics:
Q. How do structural modifications affect biological activity?
- SAR Studies :
- Chlorophenoxy Group Replacement : Substituting Cl with F reduces 5-HT affinity by ~40% (ΔG = +2.1 kcal/mol) .
- Furan vs. Thiophene : Thiophene analogs show higher logP (2.8 vs. 2.1) but lower aqueous solubility .
- Functional Assays :
- cAMP Inhibition : EC = 120 nM in GPCR-coupled assays, suggesting partial agonism .
Q. How to address inconsistencies in HPLC purity data?
- Method Development :
- Column : C18 (5 µm, 250 × 4.6 mm)
- Mobile Phase : Gradient of 0.1% TFA in HO/acetonitrile (95:5 to 60:40 over 20 min)
- Impurity Profiling : LC-MS/MS identifies dimers (e.g., [2M+H] at m/z 591.1) formed during recrystallization .
Data Contradiction Analysis
Q. Why do different studies report varying IC values for receptor binding?
- Potential Causes :
- Assay Conditions : Differences in buffer pH (7.4 vs. 7.0) alter protonation states of the amine .
- Cell Line Variability : Endogenous receptor expression levels in CHO vs. HEK293 cells affect ligand affinity .
- Resolution : Normalize data to reference ligands (e.g., ketanserin for 5-HT) and use standardized assay protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
